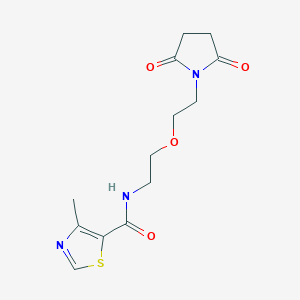

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-methylthiazole-5-carboxamide

Description

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-methylthiazole-5-carboxamide is a synthetic small molecule featuring a thiazole core substituted with a 4-methyl group at position 5 and a carboxamide side chain. The side chain incorporates a polyethylene glycol (PEG)-like ethoxyethyl linker terminated with a 2,5-dioxopyrrolidin-1-yl (succinimidyl) group. This structural motif is critical for its reactivity, particularly in conjugation chemistry, as the succinimidyl ester facilitates covalent bonding with nucleophiles like amines or thiols in biological systems .

The compound is synthesized via sequential coupling reactions: hydrolysis of ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate derivatives to generate carboxylic acid intermediates, followed by amide bond formation with amines using coupling reagents such as DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) . Its design aligns with strategies to enhance solubility and target engagement through modular side-chain functionalization.

Properties

IUPAC Name |

N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-4-methyl-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O4S/c1-9-12(21-8-15-9)13(19)14-4-6-20-7-5-16-10(17)2-3-11(16)18/h8H,2-7H2,1H3,(H,14,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGMUXUNUGGUKEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C(=O)NCCOCCN2C(=O)CCC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-methylthiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the pyrrolidinone and thiazole intermediates. One common method involves the reaction of 2,5-dioxopyrrolidin-1-yl acetamide with ethylene glycol to form the ethoxyethyl intermediate. This intermediate is then reacted with 4-methylthiazole-5-carboxylic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-methylthiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-methylthiazole-5-carboxamide is under investigation for its therapeutic potential in treating neurological disorders and certain cancers. The compound's ability to modulate enzyme activity positions it as a potential allosteric modulator, influencing critical biochemical pathways.

Antitumor Activity

Recent studies have highlighted the antitumor properties of thiazole derivatives, including this compound. Mechanisms of action include:

- Cell Cycle Arrest : Inducing cell cycle arrest in cancer cells.

- Inhibition of Kinases : Targeting mitotic kinesins crucial for cancer cell division.

Table 1: In vitro Antitumor Activity of Thiazole Derivatives

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound A | 2.7 | HSET Inhibition |

| Compound B | 5.1 | A549 |

| Compound C | 6.3 | HCC827 |

Biochemical Probes

The compound serves as a biochemical probe in research to study enzyme interactions and cellular processes. Its structural components enable it to bind effectively to specific proteins, facilitating the exploration of enzyme mechanisms.

Synthesis of Complex Molecules

As a building block in organic synthesis, N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-methylthiazole-5-carboxamide can be utilized to create more complex molecules with desired biological activities.

Material Science

In industrial applications, this compound is explored for developing new materials due to its unique chemical properties. Its stability and reactivity make it suitable for creating advanced polymers and composites.

Similar Compounds

- N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide

- Known for anticonvulsant properties.

- 2-cyano-N-(2,5-dioxopyrrolidin-1-yl)acetamide

- Used in synthesizing various heterocyclic compounds.

Uniqueness

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-methylthiazole-5-carboxamide stands out due to its specific combination of structural features that impart distinct chemical and biological properties compared to similar compounds.

Mechanism of Action

The mechanism of action of N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-methylthiazole-5-carboxamide involves its interaction with specific molecular targets. The compound is known to modulate enzyme activity and interact with cellular receptors, influencing various biochemical pathways. For instance, it may act as an allosteric modulator of certain enzymes, thereby altering their activity and downstream effects.

Comparison with Similar Compounds

Key Differences :

- The target compound’s succinimidyl ester distinguishes it from ester or carbamoyl analogs, enabling selective conjugation.

Reactivity and Conjugation Efficiency

The 2,5-dioxopyrrolidin-1-yl group in the target compound is a classic activated ester, analogous to NHS (N-hydroxysuccinimide) esters used in peptide coupling . Comparative studies suggest succinimidyl esters exhibit faster reaction kinetics with primary amines (e.g., lysine residues) compared to non-activated carboxamides or esters. However, they are less stable in aqueous environments than maleimide-thiol conjugates, necessitating optimized reaction conditions .

Biological Activity

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-methylthiazole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure

The compound features a thiazole ring, a pyrrolidine moiety, and an ethoxyethyl chain. The structural components are significant as they contribute to the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes involved in various cellular processes. The thiazole ring is known for its role in modulating enzyme activity, while the pyrrolidine structure may enhance binding affinity to biological targets.

Antitumor Activity

Recent studies have indicated that compounds similar to N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-methylthiazole-5-carboxamide exhibit significant antitumor properties. For instance, thiazole derivatives have been shown to inhibit cancer cell proliferation through various pathways:

- Cell Cycle Arrest : Compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.

- Inhibition of Kinases : Some thiazole derivatives have been identified as inhibitors of mitotic kinesins such as HSET (KIFC1), crucial for proper cell division in cancer cells .

Table 1: In vitro Antitumor Activity of Thiazole Derivatives

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound A | 2.7 | HSET Inhibition |

| Compound B | 5.1 | A549 |

| Compound C | 6.3 | HCC827 |

Antimicrobial Activity

The compound has also shown promise in antimicrobial assays. Research indicates that thiazole derivatives possess antibacterial properties against both Gram-positive and Gram-negative bacteria. For example, studies have reported effective inhibition against Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity of Thiazole Derivatives

| Compound | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Compound D | 10 µg/mL (E. coli) |

| Compound E | 5 µg/mL (S. aureus) |

Case Studies

- In vitro Studies on Cancer Cell Lines : A study evaluating the cytotoxic effects of various thiazole derivatives on lung cancer cell lines demonstrated that certain derivatives significantly reduced cell viability with IC50 values ranging from 2 µM to 10 µM across different assays, indicating their potential as therapeutic agents .

- Mechanistic Studies : Another investigation into the mechanism of action revealed that these compounds could disrupt microtubule dynamics, leading to multipolar spindle formation and subsequent cell death in centrosome-amplified cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.